N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O2S and its molecular weight is 477.97. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic potential based on diverse literature sources.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent sulfonylation. The synthetic route typically includes:
- Formation of the Triazole Ring : Using appropriate azoles and halides.
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides.
- Final Modifications : Adding the chlorobenzyl moiety to enhance biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 2.32 | Induction of apoptosis via Bax/Bcl-2 ratio alteration |
HepG2 (Liver Cancer) | 3.21 | Cell cycle arrest at G2/M phase |
HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
The compound's mechanism involves inducing apoptosis as evidenced by increased levels of caspase-9 and alterations in the Bax/Bcl-2 ratio in treated cells .
Selectivity and Safety
In vitro studies have shown that this compound selectively targets cancer cells over normal cells. For instance, in studies comparing cytotoxic effects on Vero cells (normal mammalian cells), the compound demonstrated significantly lower toxicity .
The biological activity is primarily attributed to the compound's ability to interfere with cellular processes:
- Apoptotic Pathway Activation : The compound induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane permeability.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G2/M), which is critical for inhibiting cancer cell proliferation .
Case Studies
Recent studies have highlighted the efficacy of this compound in vivo:
- Tumor-Bearing Mouse Models : In these models, this compound demonstrated targeted delivery to tumor sites with reduced systemic toxicity .
- Comparative Studies : When compared with standard chemotherapeutics like 5-Fluorouracil, this compound showed enhanced selectivity and potency against resistant cancer cell lines .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPIPRFGOCNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.